![molecular formula C19H17BrN4O2 B2822223 (5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705799-49-0](/img/structure/B2822223.png)
(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
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Description
(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.
Scientific Research Applications
Synthesis of Heterocycles
A study by Moustafa (2003) described the synthesis of various heterocycles, including quinoxaline derivatives, by reacting bromomethyl-quinoxalin-2(1H)-one with different amines. This process is significant for creating compounds with potential antimicrobial activity against various bacteria and fungi (Moustafa, 2003).
Antibacterial Activity of Quinolone Derivatives
Inoue et al. (1994) synthesized 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids with unique tetracyclic structures, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Inoue et al., 1994).
Serotonin Type-3 Receptor Antagonism
Research by Mahesh et al. (2011) focused on synthesizing quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. Their findings indicated that (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone was the most potent compound in this series (Mahesh et al., 2011).
Anticancer Activities
Perreault et al. (2017) designed a mestranol derivative showing potent and selective activities against breast cancer cells in vitro and in vivo, highlighting the potential of quinoxaline derivatives in cancer treatment (Perreault et al., 2017).
Photoluminescent Properties
A study by Consorti et al. (2004) synthesized a flat N(sp(2))C(sp(2))N(sp(2)) pincer palladacycle with photoluminescent properties. This research contributes to the understanding of the photophysical behavior of quinoxaline derivatives (Consorti et al., 2004).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-9-13(10-21-11-14)19(25)24-7-5-15(6-8-24)26-18-12-22-16-3-1-2-4-17(16)23-18/h1-4,9-12,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSEBDUSHSVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone |
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